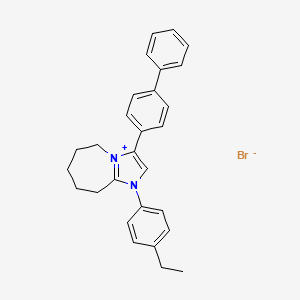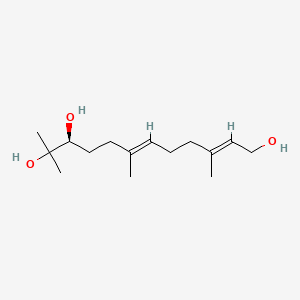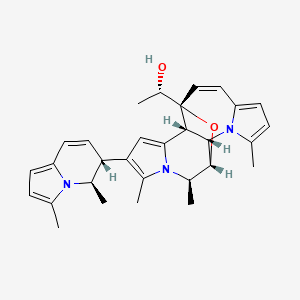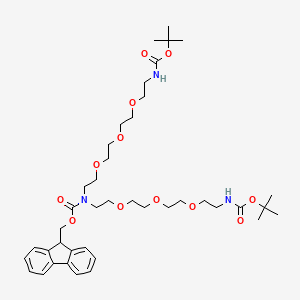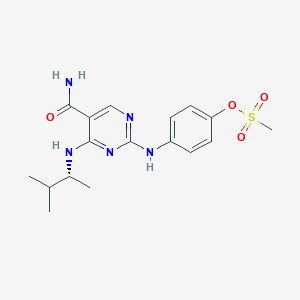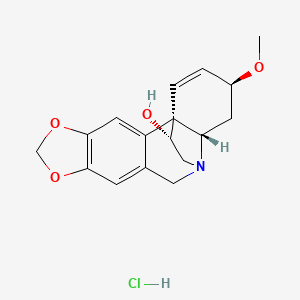
Natalensin hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Natalensin hydrochloride is a natural antimicrobial peptide produced by the strains of Streptomyces natalensis. It is widely recognized for its antifungal properties and is commonly used as a preservative in various food products such as yogurt, sausages, and juices . This compound is also known for its safety and efficacy in preventing fungal growth, making it a valuable asset in the food industry .
準備方法
Synthetic Routes and Reaction Conditions: Natalensin hydrochloride is produced as a secondary metabolite by some Streptomyces species, including Streptomyces natalensis . The production process involves the fermentation of these bacterial strains under controlled conditions. The optimal conditions for the production include maintaining a specific temperature, pH, and nutrient availability to maximize the yield of the compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes. The bacterial cultures are grown in bioreactors, where conditions such as aeration, agitation, and nutrient supply are carefully monitored and controlled. After fermentation, the compound is extracted and purified using various techniques such as solvent extraction, crystallization, and chromatography .
化学反応の分析
Types of Reactions: Natalensin hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for various applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with enhanced antimicrobial properties, while reduction reactions can produce reduced forms with different biological activities .
科学的研究の応用
Natalensin hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the mechanisms of antimicrobial peptides and their interactions with microbial membranes . In biology, it serves as a tool for investigating the effects of antifungal agents on various fungal species . In medicine, this compound is explored for its potential therapeutic applications in treating fungal infections . Additionally, in the food industry, it is utilized as a natural preservative to extend the shelf life of various food products .
作用機序
The mechanism of action of natalensin hydrochloride involves its binding to sterols in the fungal cell membrane, specifically ergosterol . This binding disrupts the membrane structure, preventing ergosterol-dependent fusion of vacuoles, as well as membrane fusion and fission . As a result, the integrity of the fungal cell membrane is compromised, leading to cell death. This mechanism is distinct from other polyene antibiotics, which typically alter membrane permeability .
類似化合物との比較
Similar Compounds: Similar compounds to natalensin hydrochloride include other polyene antibiotics such as amphotericin B and nystatin . These compounds also exhibit antifungal properties and are used in various medical and industrial applications.
Uniqueness: What sets this compound apart from other similar compounds is its specific mechanism of action, which involves binding to ergosterol and preventing membrane fusion and fission . This unique mode of action makes it particularly effective against a wide range of fungal species, including those that are resistant to other antifungal agents .
特性
分子式 |
C17H20ClNO4 |
|---|---|
分子量 |
337.8 g/mol |
IUPAC名 |
(1S,13S,15S,18R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol;hydrochloride |
InChI |
InChI=1S/C17H19NO4.ClH/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11;/h2-4,6,11,15-16,19H,5,7-9H2,1H3;1H/t11-,15+,16+,17+;/m1./s1 |
InChIキー |
JKYYANZWLPGRSF-QPAPBSAUSA-N |
異性体SMILES |
CO[C@H]1C[C@H]2[C@@]3(C=C1)[C@H](CN2CC4=CC5=C(C=C34)OCO5)O.Cl |
正規SMILES |
COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


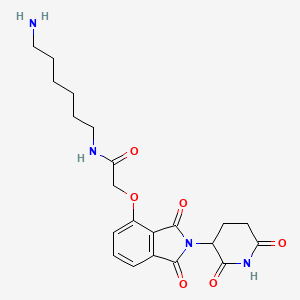
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)
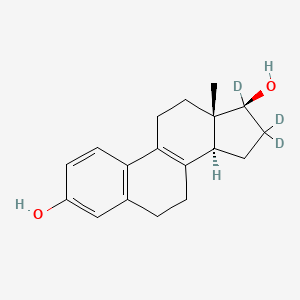

![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
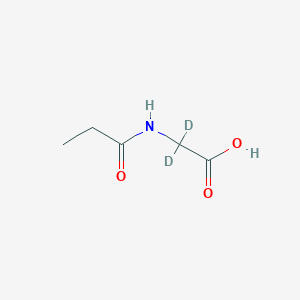
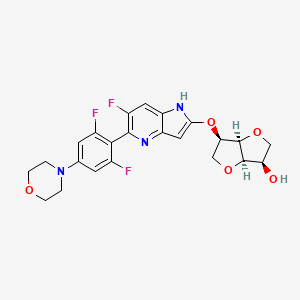
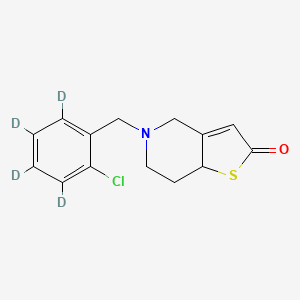
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)
